molecular formula C25H17N3O2S B3681071 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B3681071
M. Wt: 423.5 g/mol
InChI Key: BCNIDSADRXXCLZ-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their wide range of biological and photophysical properties. The structure of this compound includes a benzoxazole ring, a phenyl group, and a naphthalene carboxamide moiety, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate is obtained by coupling 3-hydroxynaphthalene-2-carboxylic acid with 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C . The intermediate is then reacted with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 . The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the desired compound.

Chemical Reactions Analysis

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibitory activity on protein tyrosine phosphatase-1B (PTB-1B) is achieved by binding to the active site of the enzyme, thereby preventing its normal function . This interaction disrupts the signaling pathways involved in glucose metabolism, making it a potential candidate for antidiabetic therapy.

Comparison with Similar Compounds

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer a distinct set of biological and photophysical properties.

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S/c29-23(20-9-5-7-16-6-1-2-8-19(16)20)28-25(31)26-18-14-12-17(13-15-18)24-27-21-10-3-4-11-22(21)30-24/h1-15H,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIDSADRXXCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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